

insecticidal activity of 2-(4-Chlorophenoxy)-3-methylbutanoic acid esters vs fenvalerate

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-3-methylbutanoic acid

CAS No.: 76075-79-1

Cat. No.: B1353100

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Comparative Guide: Fenvalerate vs. 2-(4-Chlorophenoxy)-3-methylbutanoic Acid Esters

Executive Summary

Fenvalerate is a Type II synthetic pyrethroid and a standard-bearer for non-cyclopropane pyrethroids, deriving its potent insecticidal activity from the 2-(4-chlorophenyl)-3-methylbutanoic acid moiety.

The **2-(4-Chlorophenoxy)-3-methylbutanoic acid** ester (hereafter referred to as the "Phenoxy Analog") represents a structural isostere where the phenyl ring is connected to the -carbon via an ether linkage (-O-) rather than a direct carbon-carbon bond.

Key Conclusion: While Fenvalerate exhibits high insecticidal potency by targeting voltage-gated sodium channels (VGSC), the Phenoxy Analog displays significantly reduced or negligible insecticidal activity. The insertion of the ether oxygen alters the molecular volume, lipophilicity, and rotational freedom of the acid moiety, disrupting the precise "horseshoe"

conformation required for high-affinity binding to the pyrethroid receptor site on the sodium channel. Conversely, the phenoxy acid moiety is structurally homologous to auxinic herbicides (e.g., Mecoprop) and hypolipidemic agents (e.g., Clofibrac acid), shifting the biological profile away from neurotoxicity in insects.

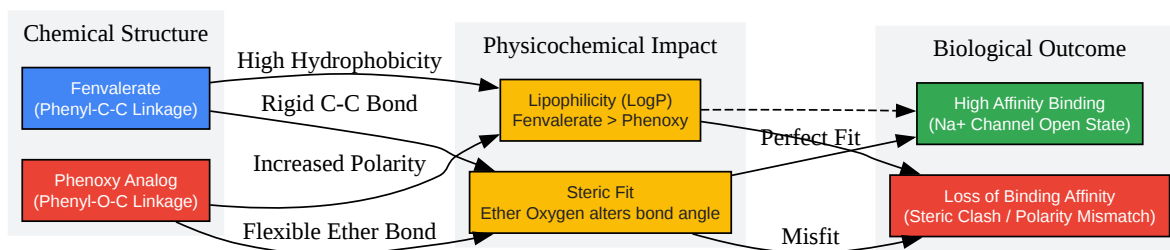
Structural & Physicochemical Comparison

The fundamental difference lies in the "Linker X" position of the acid moiety. This subtle change dictates the molecule's 3D spatial arrangement and target specificity.

Feature	Fenvalerate (Standard)	Phenoxy Analog (Isostere)
Acid Moiety	2-(4-chlorophenyl)-3-methylbutanoic acid	2-(4-chlorophenoxy)-3-methylbutanoic acid
Linker (X)	Direct Bond (C–C)	Ether Linkage (C–O–C)
IUPAC Name	-cyano-3-phenoxybenzyl 2-(4-chlorophenyl)-3-methylbutanoate	-cyano-3-phenoxybenzyl 2-(4-chlorophenoxy)-3-methylbutanoate
Molecular Geometry	Rigid, hydrophobic "T-shape" optimized for VGSC.	Flexible, angled ether bond; increased polarity.
Lipophilicity (Est.[1] LogP)	~6.2 (Highly Lipophilic)	~5.4 (Reduced Lipophilicity)
Primary Target	Voltage-Gated Sodium Channels (Insect Nerves)	Peroxisome Proliferator-Activated Receptors (PPARs) / Auxin Receptors (Plant)
Insecticidal Potency	High (typically < 10 ppm)	Low / Inactive

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and its impact on receptor fitting.



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Caption: Structural Activity Relationship (SAR) flow demonstrating why the ether modification in the Phenoxy Analog leads to loss of insecticidal efficacy compared to Fenvalerate.

Mechanism of Action & Biological Activity[1]

Fenvalerate: The Type II Pyrethroid Mechanism

Fenvalerate acts as a modulator of voltage-gated sodium channels in the insect nervous system.

- Mechanism: It binds to the -subunit of the sodium channel, specifically interacting with the lipid-protein interface.
- Effect: It slows the closing (inactivation) of the channel, leading to prolonged sodium influx, repetitive nerve firing, paralysis ("knockdown"), and death.
- Critical SAR: The isopropyl and 4-chlorophenyl groups on the acid moiety mimic the isobutenyl side chain of chrysanthemic acid (found in natural pyrethrins) but with enhanced photostability. The spatial orientation provided by the C-C bond is critical for wedging into the hydrophobic pocket of the channel.

The Phenoxy Analog: The "Ether Break" Effect

Replacing the C-C bond with a C-O-C ether linkage has profound deleterious effects on insecticidal activity:

- **Stereochemical Mismatch:** The bond angle of oxygen (~105°) differs from the tetrahedral carbon (~109.5°), and the C-O bond length (1.43 Å) is shorter than the C-C bond (1.54 Å). This pulls the aromatic ring closer to the ester center and changes its tilt, preventing the molecule from docking correctly into the sodium channel receptor.
- **Polarity Shift:** The ether oxygen introduces a dipole moment and hydrogen bond acceptor capability, reducing the overall lipophilicity (LogP). Pyrethroids require extreme lipophilicity to penetrate the insect cuticle and partition into the nerve membrane.
- **Alternative Activity:** The acid moiety, **2-(4-chlorophenoxy)-3-methylbutanoic acid**, is structurally homologous to Clofibric acid (a PPAR agonist) and phenoxy herbicides (e.g., Mecoprop). Consequently, while inactive against insects, this analog may exhibit:
 - **Phytotoxicity:** Auxin-like activity disrupting plant growth.
 - **Peroxisome Proliferation:** In mammalian systems (rodents), related phenoxy acids induce hepatic peroxisome proliferation.

Experimental Protocol: Comparative Bioassay

To validly compare these compounds, a "Leaf-Dip Bioassay" is the gold standard. This protocol ensures self-validation through positive (Fenvalerate) and negative (Solvent) controls.

Materials

- **Test Compounds:** Technical grade Fenvalerate (>95%) and synthesized **2-(4-chlorophenoxy)-3-methylbutanoic acid** ester (e.g., -cyano-3-phenoxybenzyl ester).
- **Test Species:** Spodoptera litura (Cotton leafworm) or Plutella xylostella (Diamondback moth), 3rd instar larvae.
- **Solvent:** Acetone + Triton X-100 (0.1%).

Methodology

- Stock Solution Preparation:
 - Dissolve 10 mg of each compound in 10 mL acetone to create a 1000 ppm stock.
 - Perform serial dilutions to generate 5 concentrations (e.g., 0.1, 1, 10, 100, 500 ppm).
- Leaf Disc Treatment:
 - Punch 5 cm diameter leaf discs from untreated cabbage plants.
 - Dip discs into the test solutions for 10 seconds.
 - Air dry for 1 hour on paper towels.
- Exposure:
 - Place 10 larvae per petri dish containing treated leaves.
 - Replicate each concentration 3 times (larvae per dose).
- Data Collection:
 - Assess mortality at 24h and 48h.
 - "Dead" is defined as no movement when prodded with a brush.
- Statistical Analysis:
 - Calculate using Probit analysis.
 - Validation Criterion: Control mortality must be <5%. Fenvalerate should fall within historical ranges (e.g., 10–50 ppm for susceptible strains).

Expected Results Table

Compound	Concentration (ppm)	Mortality (%) @ 48h	Estimated (ppm)
Fenvalerate	10	40%	~15 ppm
100	100%		
Phenoxy Analog	10	0%	> 1000 ppm (Inactive)
500	< 10%		
Control	0	0%	N/A

References

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